(E)-2-Hydroxy Doxepin

Descripción

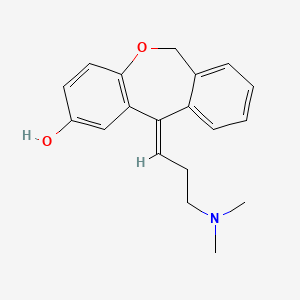

Structure

3D Structure

Propiedades

IUPAC Name |

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPGTWGEQWMMM-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730868 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-90-5 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Hydroxy Doxepin: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of (E)-2-Hydroxy Doxepin, a principal metabolite of the tricyclic antidepressant Doxepin. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, metabolic synthesis, pharmacological implications, and analytical methodologies. The narrative is grounded in established scientific principles, offering field-proven insights into the experimental logic and protocols essential for its study.

Introduction: The Significance of a Metabolite

Doxepin is a well-established tricyclic antidepressant (TCA) used in the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Like most xenobiotics, its therapeutic action and safety profile are not solely defined by the parent drug but also by the activity of its metabolites. Upon administration, Doxepin undergoes extensive hepatic metabolism, primarily through oxidation and N-demethylation, leading to the formation of several derivatives.[2][3]

Among these, this compound emerges from the stereoselective hydroxylation of the Doxepin E-isomer, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] Understanding the properties of this specific metabolite is critical for several reasons:

-

Pharmacokinetic Variability: The activity of CYP2D6 is subject to significant genetic polymorphism, leading to variations in metabolite concentrations among individuals. This can influence the overall therapeutic efficacy and adverse effect profile of Doxepin.[4]

-

Pharmacological Activity: Hydroxylated metabolites of TCAs can retain pharmacological activity, sometimes contributing to the therapeutic effect or, conversely, to off-target effects and toxicity.[5]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 can alter the metabolic pathway of Doxepin, affecting the plasma concentrations of both the parent drug and this compound.[3][5]

This guide offers a detailed examination of this compound, providing the foundational knowledge required for its synthesis, characterization, and further investigation in a research and development setting.

Chemical Structure and Physicochemical Properties

This compound is a derivative of Doxepin featuring a hydroxyl group on the aromatic ring system. The "(E)" designation refers to the stereochemistry around the exocyclic double bond, which is the predominant isomer in commercial Doxepin formulations.[4][6]

The structural and identifying properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (11E)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol | [7] |

| CAS Number | 131523-90-5 | [7][8] |

| Molecular Formula | C₁₉H₂₁NO₂ | [7][8] |

| Molecular Weight | 295.38 g/mol | [7][8] |

| Canonical SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O | [7] |

| InChIKey | GRQPGTWGEQWMMM-CAOOACKPSA-N | [7] |

The introduction of a polar hydroxyl group is expected to increase the hydrophilicity of the molecule compared to the parent Doxepin, potentially influencing its solubility, protein binding, and ability to cross the blood-brain barrier.

Metabolism and Synthesis

Metabolic Pathway

This compound is an oxidative metabolite formed in the liver. The metabolic conversion from the parent drug is a critical step in its biotransformation and clearance.

-

Causality of Pathway: The primary enzyme responsible for this transformation is CYP2D6.[4][5] This enzyme introduces a hydroxyl group at the 2-position of the dibenz[b,e]oxepin ring system. This hydroxylation reaction is a common phase I metabolic process that serves to increase the polarity of the drug, facilitating its subsequent conjugation (phase II metabolism) and excretion.[4] The stereoselectivity of CYP2D6 for the (E)-isomer is a key aspect of Doxepin's metabolism.[4][9]

Caption: Metabolic conversion of (E)-Doxepin to this compound via CYP2D6.

Contemplated Chemical Synthesis

While this compound is primarily encountered as a metabolite, a targeted chemical synthesis is necessary for obtaining a pure standard for analytical and pharmacological studies. A plausible synthetic route can be adapted from established methods for Doxepin synthesis.[10][11][12] The strategy involves starting with a precursor that already contains the required hydroxyl group, which is protected during the synthesis and deprotected in the final step.

Experimental Protocol: Hypothetical Synthesis

-

Rationale: This multi-step synthesis builds the tricyclic core and then attaches the dimethylaminopropylidene side chain. Using a protected hydroxyl group (e.g., as a methoxy ether) prevents unwanted side reactions during the Grignard and dehydration steps.

-

Step 1: Friedel-Crafts Acylation. React 3-methoxyphenoxyacetic acid with benzene in the presence of a strong dehydrating agent like polyphosphoric acid to form 2-methoxy-dibenzo[b,e]oxepin-11(6H)-one.

-

Step 2: Grignard Reaction. Prepare a Grignard reagent from 3-chloropropyl magnesium bromide. React this reagent with the ketone from Step 1 in anhydrous THF to yield the tertiary alcohol intermediate.

-

Step 3: Dehydration. Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., HCl in ethanol) to form the exocyclic double bond, yielding a mixture of (E) and (Z) isomers of 11-(3-chloropropylidene)-2-methoxy-6,11-dihydrodibenzo[b,e]oxepine. The isomers can be separated via column chromatography.

-

Step 4: Amination. React the (E)-isomer from Step 3 with an excess of dimethylamine in a sealed vessel with ethanol as a solvent at elevated temperature and pressure. This nucleophilic substitution reaction replaces the terminal chlorine with a dimethylamino group.

-

Step 5: Demethylation (Deprotection). Cleave the methyl ether to reveal the final hydroxyl group. This is commonly achieved using a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent such as dichloromethane at low temperature.

-

Step 6: Purification. Purify the final product, this compound, using preparative reverse-phase HPLC. Confirm identity and purity using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

-

Self-Validation: Each step of this protocol includes purification and the final product is rigorously characterized by multiple spectroscopic techniques to validate its structure and purity, ensuring the integrity of the resulting analytical standard.

Pharmacological Profile

The pharmacological activity of this compound is directly relevant to the overall clinical effects of its parent drug.

-

Mechanism of Action Context: Doxepin exerts its primary antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin.[1][13] Additionally, it is a potent antagonist at histamine H1 and H2 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[1][14] This multi-receptor activity profile accounts for its therapeutic effects in depression and insomnia as well as its side effects (e.g., sedation, dry mouth, constipation).[15]

-

Metabolite Activity: Published literature suggests that hydroxylated metabolites of Doxepin generally retain pharmacological activity but are considered less potent than the parent drug.[5] this compound likely contributes to the overall pharmacological profile, although its specific receptor binding affinities and reuptake inhibition potencies may differ from Doxepin. The increased polarity of the metabolite could reduce its penetration into the central nervous system, potentially localizing more of its effects to the periphery. Further research with the isolated metabolite is required to fully characterize its unique contributions.

Caption: General mechanism of tricyclic antidepressants inhibiting neurotransmitter reuptake.

Analytical Methodologies

Accurate and robust analytical methods are essential for quantifying this compound in various matrices, such as plasma, urine, or in vitro metabolism assays. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[16]

-

Methodological Rationale: A reverse-phase HPLC (RP-HPLC) method provides excellent resolution for separating the relatively nonpolar parent drug from its more polar hydroxylated metabolite. The USP monograph for Doxepin hydrochloride assay provides a robust starting point for method development, which can be optimized for metabolite analysis. UV detection is suitable due to the chromophoric nature of the dibenz[b,e]oxepin core.

Caption: A typical workflow for the analysis of this compound from biological matrices.

Experimental Protocol: RP-HPLC Method for Quantification

-

Sample Preparation:

-

For plasma samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleaner samples and better sensitivity.

-

Evaporate the supernatant/eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Parameters:

-

Column: Purospher® STAR RP-8 end-capped (125 x 4 mm, 5 µm) or equivalent. A C8 column is chosen for a good balance between retention of the parent compound and timely elution of the more polar metabolite.

-

Mobile Phase: An isocratic or gradient mixture of an acidic phosphate buffer (e.g., 25 mM sodium phosphate, pH 2.5) and methanol or acetonitrile.[17] A typical starting point is 70:30 Buffer:Methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50 °C to improve peak shape and reduce viscosity.

-

Detection: UV absorbance at a wavelength where the compound has significant absorbance, such as 273 nm.[17]

-

Injection Volume: 20 µL.

-

-

Calibration and Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound, spanning the expected concentration range in the samples.

-

Spike blank matrix with known concentrations of the analyte to create standards and quality control (QC) samples.

-

Quantify the unknown samples by interpolating their peak areas against the calibration curve.

-

-

Trustworthiness: This protocol is based on established pharmacopeial methods for the parent drug and incorporates standard bioanalytical practices, such as the use of calibration curves and QC samples, to ensure the accuracy, precision, and reliability of the results.[17]

Conclusion

This compound is a key metabolite in the biotransformation of Doxepin. Its formation, catalyzed by the polymorphic enzyme CYP2D6, is a significant factor in the drug's overall pharmacokinetic and pharmacodynamic profile. A thorough understanding of its chemical properties, synthesis, and pharmacological activity is crucial for researchers in pharmacology and drug development. The analytical methods detailed herein provide a robust framework for its accurate quantification, enabling further studies into its clinical relevance. This guide serves as a foundational resource, integrating established knowledge with practical, field-tested approaches to empower further scientific inquiry.

References

-

National Center for Biotechnology Information (2024). Doxepin - StatPearls. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Wikipedia (2024). Doxepin. Available from: [Link]

-

Drugs.com (2025). Doxepin: Package Insert / Prescribing Information / MOA. Available from: [Link]

-

PharmGKB (2023). Doxepin Pathway, Pharmacokinetics. Available from: [Link]

-

Gex-Fabry, M., et al. (1997). Doxepin and its metabolites in plasma and cerebrospinal fluid in depressed patients. Psychopharmacology, 131(1), 19-22. Available from: [Link]

-

Patel, D., et al. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Available from: [Link]

-

Dr. Oracle (2025). What is the mechanism of action (MOA) of Doxepin? Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3158, Doxepin. Available from: [Link]

-

PharmaCompass (n.d.). Doxepin. Available from: [Link]

-

Kaduk, J. A., et al. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 43-49. Available from: [Link]

-

PharmaCompass (n.d.). Doxepin HCl. Available from: [Link]

-

Nania, G., et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-15. Available from: [Link]

- Google Patents (2015). CN105085464A - Synthesis method of doxepin hydrochloride.

- Google Patents (2016). CN105330638A - Method for synthesizing doxepin hydrochloride by utilizing o-toluic acid as raw material.

- Google Patents (2015). CN105085465A - Method for synthesizing doxepin hydrochloride by taking halomethyl o-toluate as raw material.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59023617, this compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 667468, (Z)-Doxepin. Available from: [Link]

-

New Drug Approvals (2018). Doxepin. Available from: [Link]

-

YouTube (2024). Doxepin Pharmacology. Available from: [Link]

-

ClinPGx (n.d.). doxepin. Available from: [Link]

-

Axios Research (n.d.). Doxepin HCl (Mixture of Z and E Isomer). Available from: [Link]

-

Phenomenex (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Available from: [Link]

-

SynZeal (n.d.). Doxepin EP impurity A. Available from: [Link]

-

JETIR (2019). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research, 6(6). Available from: [Link]

-

Hers (n.d.). Doxepin: Uses, Dosage, Side Effects and More. Available from: [Link]

Sources

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Doxepin - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. ClinPGx [clinpgx.org]

- 5. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]

- 6. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C19H21NO2 | CID 59023617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS No- 131523-90-5 | NA [chemicea.com]

- 9. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]

- 11. CN105330638A - Method for synthesizing doxepin hydrochloride by utilizing o-toluic acid as raw material - Google Patents [patents.google.com]

- 12. CN105085465A - Method for synthesizing doxepin hydrochloride by taking halomethyl o-toluate as raw material - Google Patents [patents.google.com]

- 13. droracle.ai [droracle.ai]

- 14. Page loading... [wap.guidechem.com]

- 15. youtube.com [youtube.com]

- 16. phenomenex.com [phenomenex.com]

- 17. jetir.org [jetir.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-2-Hydroxy Doxepin

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Doxepin Metabolism

Doxepin, a tricyclic antidepressant, has been a cornerstone in the management of depression and anxiety for decades.[1][2] Its therapeutic action is intrinsically linked to its metabolism, which yields a variety of pharmacologically active and inactive compounds. Among these, the hydroxylated metabolites are of significant interest to researchers and drug development professionals. This guide focuses on a key metabolite, (E)-2-Hydroxy Doxepin , providing a comprehensive overview of its synthesis and characterization.

Section 1: The Significance of this compound

This compound is a major metabolite of doxepin, formed through the stereospecific hydroxylation of the parent drug.[1] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The formation of this metabolite is a critical aspect of doxepin's pharmacokinetic profile and contributes to the overall therapeutic and potential side-effect profile of the parent drug. Understanding the synthesis and properties of this compound is therefore crucial for a complete comprehension of doxepin's pharmacology and for the development of new chemical entities with improved metabolic stability or targeted activity.

Section 2: Proposed Synthesis of this compound

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of doxepin and other hydroxylated tricyclic antidepressants. The proposed strategy involves a multi-step sequence starting from a readily available precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the demethylation of a protected hydroxyl group in the final step. This protecting group strategy is essential to prevent unwanted side reactions during the introduction of the dimethylaminopropylidene side chain.

Sources

A Technical Guide to the Biosynthesis of (E)-2-Hydroxy Doxepin: The Role of CYP2D6 in Stereoselective Metabolism and its Clinical Implications

This guide provides an in-depth exploration of the metabolic pathway leading to the formation of (E)-2-Hydroxy Doxepin, a key metabolite of the tricyclic antidepressant Doxepin. We will dissect the highly specific role of the Cytochrome P450 2D6 (CYP2D6) enzyme, examine the profound impact of its genetic polymorphisms on patient pharmacokinetics, and detail the state-of-the-art methodologies for studying this critical biotransformation. This document is intended for researchers, clinical pharmacologists, and drug development professionals dedicated to advancing the principles of personalized medicine in psychopharmacology.

Doxepin: A Clinically Significant Tricyclic Antidepressant

Doxepin is a tricyclic antidepressant (TCA) approved for the treatment of major depressive disorder, anxiety, and insomnia.[1] Its therapeutic effects are primarily mediated by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters.[1][2] Doxepin also possesses significant antagonist activity at histamine H1 receptors, which underlies its sedative properties.[2][3]

A crucial and often overlooked aspect of doxepin's pharmacology is its stereochemistry. Commercial formulations are a mixture of geometric isomers: the (Z)-cis and (E)-trans forms, typically in a 15:85 ratio.[3][4] These isomers are not pharmacologically equivalent. The (E)-isomer is a more potent norepinephrine and serotonin reuptake inhibitor, while the (Z)-isomer exhibits greater sedative activity through a higher affinity for the H1 receptor.[3][4] This isomeric complexity is fundamental to understanding doxepin's metabolism, as the primary metabolic enzymes exhibit distinct stereoselectivity. The main metabolic pathways are N-demethylation to nordoxepin (desmethyldoxepin) and aromatic hydroxylation.[3][5]

The Gatekeeper of Metabolism: Cytochrome P450 2D6 (CYP2D6)

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the body's principal machinery for metabolizing foreign compounds (xenobiotics), including the majority of clinically used drugs.[6][7] Within this family, CYP2D6 is of paramount importance. Despite constituting only about 2-4% of the total hepatic CYP content, it is responsible for the metabolism of approximately 20-25% of all commonly prescribed medications, including many antidepressants, antipsychotics, beta-blockers, and opioids.[6][7][8]

CYP2D6 is encoded by a highly polymorphic gene, with over 100 known alleles.[9] These genetic variations can result in enzymes with a wide spectrum of activity, leading to distinct clinical phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in absent enzyme activity.

-

Intermediate Metabolizers (IMs): Have a combination of reduced-function and/or non-functional alleles.

-

Normal (Extensive) Metabolizers (NMs/EMs): Possess two fully functional alleles.[10]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to significantly increased enzyme activity.[6][10]

This genetic variability is a major cause of inter-individual differences in drug response and the risk of adverse drug reactions.[6][11] For drugs cleared by CYP2D6, a PM may experience toxicity at standard doses, while a UM may not achieve therapeutic concentrations.[7]

The Reaction: Stereoselective Biosynthesis of this compound

The biotransformation of doxepin is a prime example of metabolic stereoselectivity. While N-demethylation to the active metabolite nordoxepin is primarily handled by CYP2C19, the aromatic hydroxylation is the exclusive domain of CYP2D6.[3][5] Crucially, this hydroxylation is stereo-specific to the (E)-isomer of doxepin.[3][12] In vitro studies using human liver microsomes and recombinant CYP2D6 have confirmed that the enzyme catalyzes the hydroxylation of (E)-doxepin and its demethylated metabolite, (E)-N-desmethyldoxepin, with high affinity (Km values in the range of 5-8 µM).[12] Conversely, there is no evidence of hydroxylation for the (Z)-isomers.[12]

This metabolic preference means that CYP2D6 activity directly and exclusively controls the formation of (E)-2-hydroxydoxepin and the subsequent clearance of the pharmacologically more active (E)-doxepin isomer.[4][12]

Caption: Metabolic Pathways of Doxepin Isomers.

Pharmacogenomic Impact on Doxepin Clinical Response

Given the exclusive role of CYP2D6 in clearing (E)-doxepin via hydroxylation, an individual's CYP2D6 genotype is a critical determinant of the drug's pharmacokinetics.[13] Studies in healthy volunteers with different genotypes have demonstrated a clear gene-dose effect on (E)-doxepin exposure.[13][14]

Poor metabolizers (PMs) exhibit significantly reduced clearance and consequently higher plasma concentrations of (E)-doxepin compared to normal metabolizers (EMs).[13] Conversely, ultrarapid metabolizers (UMs) clear the drug much faster, leading to lower plasma concentrations that may be sub-therapeutic.[14][15] This variability directly impacts the systemic exposure to the most active antidepressant isomer of doxepin.

| CYP2D6 Phenotype | Mean (E)-Doxepin Oral Clearance (L/h) | Relative (E)-Doxepin Exposure (AUC) | Clinical Implication |

| Poor (PM) | 127[13] | High | Increased risk of side effects/toxicity.[13] |

| Intermediate (IM) | 247[13] | Moderate-High | Potential for side effects. |

| Normal (EM) | 406[13] | Normal (Reference) | Standard therapeutic response expected. |

| Ultrarapid (UM) | Significantly > 406 (Lower AUC)[14] | Low | Potential for therapeutic failure.[14][15] |

| Caption: Impact of CYP2D6 Phenotype on (E)-Doxepin Pharmacokinetics.[13][14] |

These findings underscore the clinical importance of CYP2D6 status in doxepin therapy. The established therapeutic reference range for the sum of doxepin and nordoxepin is 50-150 ng/mL.[3] CYP2D6 PMs are at a heightened risk of exceeding this range and experiencing adverse effects, while UMs may fail to reach it, leading to treatment failure.[3][16] Therefore, pharmacogenetic testing can be a valuable tool to guide dosing and personalize doxepin treatment.[10][17]

Experimental Methodologies

Investigating the biosynthesis of this compound requires robust in vitro and bioanalytical methods. The following sections provide validated, step-by-step protocols for researchers in this field.

In Vitro Metabolism Assay Using Recombinant Human CYP2D6

This protocol details how to determine the rate of this compound formation using a commercially available recombinant human CYP2D6 enzyme system. The causality is clear: by providing the specific enzyme, substrate, and necessary cofactors (via an NADPH generating system), we can isolate and quantify the specific metabolic reaction of interest.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of (E)-Doxepin (e.g., 10 mM in methanol).

-

Reconstitute the recombinant human CYP2D6 (rhCYP2D6) and the NADPH generating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in the phosphate buffer as per the manufacturer's instructions.[18][19] Keep all enzyme and cofactor solutions on ice.

-

-

Incubation Setup:

-

In a microcentrifuge tube, pre-warm a mixture of rhCYP2D6, buffer, and the NADPH generating system solution to 37°C for 5 minutes. This allows the system to equilibrate.

-

To initiate the reaction, add the (E)-Doxepin substrate. The final substrate concentration should span the expected Km (e.g., 0.5 µM to 50 µM) to determine enzyme kinetics.[12] Ensure the final organic solvent concentration is <1%.

-

The final reaction volume is typically 100-200 µL.

-

-

Reaction & Termination:

-

Incubate the reaction mixture in a shaking water bath at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 2-Hydroxy Doxepin or a structurally similar compound). This stops enzymatic activity and precipitates the protein.[20][21]

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Caption: Workflow for In Vitro CYP2D6-Mediated Metabolism Assay.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites due to its high sensitivity and selectivity.[20][21] This protocol outlines a method for the simultaneous determination of (E)-Doxepin and this compound.

Protocol Steps:

-

Sample Preparation (from Plasma or Microsomal Incubate):

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 or Biphenyl column.[22]

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The formic acid aids in the protonation of the analytes for positive ion detection.

-

A typical gradient might run from 5% B to 95% B over several minutes to separate the more polar metabolite from the parent drug.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides exquisite selectivity, as only molecules with a specific mass that fragment in a specific way are detected.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxepin | 280.1 | 107.0 |

| Nordoxepin | 266.0 | 107.0 |

| 2-Hydroxy Doxepin | 296.1 | 107.0 |

| Internal Standard (e.g., Desipramine) | 267.1 | 72.1 |

| Caption: Example MRM Transitions for LC-MS/MS Analysis.[21] |

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Conclusion and Future Directions

The biosynthesis of this compound is a clinically vital metabolic pathway governed exclusively by the polymorphic enzyme CYP2D6. The stereospecific nature of this reaction means that an individual's CYP2D6 genotype is a powerful predictor of their systemic exposure to the most active isomer of doxepin, with direct consequences for therapeutic outcomes and safety.

For drug development professionals, understanding this pathway is crucial for designing clinical trials and interpreting variability in patient data. For researchers and clinicians, it highlights the practical value of pharmacogenetic testing in psychiatry, offering a clear, evidence-based rationale for dose individualization.

Future work should continue to explore the impact of rare CYP2D6 variants on doxepin metabolism and further refine genotype-guided dosing algorithms. As our understanding of pharmacogenomics deepens, the principles outlined in this guide will be instrumental in moving away from a "one-size-fits-all" approach and toward a more precise and personalized standard of care in pharmacotherapy.

References

-

Doxepin Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Singh, H., & Abdijadid, S. (2024). Doxepin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Patel, N. P., Sanyal, M., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 145, 335-343. Retrieved from [Link]

-

What is the mechanism of Doxepin hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

Doxepin Metabolism Pathway. (2013). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]

-

Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. (2024). Preprints.org. Retrieved from [Link]

-

Crews, K. R., Gaedigk, A., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Clinical Pharmacology & Therapeutics, 108(1), 72-83. Retrieved from [Link]

-

Kirchheiner, J., Henckel, H. B., et al. (2002). Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers. Pharmacogenetics and Genomics, 12(4), 321-330. Retrieved from [Link]

-

LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. (n.d.). Phenomenex. Retrieved from [Link]

-

Patel, N. P., Sanyal, M., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Kirchheiner, J., Nickchen, K., et al. (2005). Impact of the CYP2D6 ultra-rapid metabolizer genotype on doxepin pharmacokinetics and serotonin in platelets. Pharmacogenetics and Genomics, 15(8), 579-587. Retrieved from [Link]

-

Friedberg, T., Fischer, G., et al. (2000). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. British Journal of Clinical Pharmacology, 49(1), 21-29. Retrieved from [Link]

-

Patel, N. P., Sanyal, M., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed. Retrieved from [Link]

-

A Review of the Important Role of CYP2D6 in Pharmacogenomics. (2020). ResearchGate. Retrieved from [Link]

-

Friedberg, T., Fischer, G., et al. (1998). Stereoselective pharmacokinetics of doxepin isomers. European Journal of Clinical Pharmacology, 54(6), 469-475. Retrieved from [Link]

-

Cytochrome P450 2D6 (CYP2D6) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

-

CYP2D6 Overview: Allele and Phenotype Frequencies. (2021). Medical Genetics Summaries - NCBI Bookshelf. Retrieved from [Link]

-

CYP2D6. (n.d.). Wikipedia. Retrieved from [Link]

-

Impact of the CYP2D6 ultra-rapid metabolizer genotype on doxepin pharmacokinetics and serotonin in platelets. (2005). ResearchGate. Retrieved from [Link]

-

Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. (2024). Gene2Rx. Retrieved from [Link]

-

Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. (2017). Semantic Scholar. Retrieved from [Link]

-

CYP2D6. (n.d.). Genomics Education Programme. Retrieved from [Link]

-

Doxepin. (2021). Eugenomic. Retrieved from [Link]

-

CYP2D6: doxepin. (2024). KNMP. Retrieved from [Link]

-

Haufroid, V., & Hantson, P. (2015). CYP2D6 genetic polymorphisms and their relevance for poisoning due to amfetamines, opioid analgesics and antidepressants. Clinical Toxicology, 53(6), 501-510. Retrieved from [Link]

-

Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

-

Le Corre, P., Ratanasavanh, D., et al. (1998). Role of CYP2D6 in the N-hydroxylation of procainamide. Drug Metabolism and Disposition, 26(8), 759-765. Retrieved from [Link]

-

Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. (2016). ResearchGate. Retrieved from [Link]

-

Lisdexamfetamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

-

Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. (2024). Preprints.org. Retrieved from [Link]

-

Doxepin 10 mg, 25 mg & 50 mg Capsules - Clinical Overview. (2019). GOV.UK. Retrieved from [Link]

-

Green, D. O. (1978). Clinical importance of doxepin antidepressant plasma levels. Journal of Clinical Psychiatry, 39(5), 481-482. Retrieved from [Link]

Sources

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]

- 5. SMPDB [smpdb.ca]

- 6. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2D6 - Wikipedia [en.wikipedia.org]

- 8. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 9. CYP2D6 genetic polymorphisms and their relevance for poisoning due to amfetamines, opioid analgesics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gene2rx.com [gene2rx.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of the CYP2D6 ultra-rapid metabolizer genotype on doxepin pharmacokinetics and serotonin in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. g-standaard.nl [g-standaard.nl]

- 17. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. content.abcam.com [content.abcam.com]

- 20. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. phenomenex.com [phenomenex.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Doxepin to (E)-2-Hydroxy Doxepin

Introduction: Unraveling the Metabolic Fate of Doxepin

Doxepin, a tricyclic antidepressant, is a cornerstone in the management of major depressive disorder and insomnia. Its therapeutic efficacy is intrinsically linked to its metabolic profile, which is characterized by a complex interplay of stereoisomerism and enzymatic transformations. Doxepin is commercially available as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the more abundant. The biotransformation of these isomers leads to the formation of various metabolites, each with its own pharmacological activity and clearance pathway. A critical metabolic route for the clinically significant (E)-isomer is hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. This guide provides a comprehensive technical overview of the in vitro methodologies used to study the formation of a key hydroxylated metabolite, (E)-2-Hydroxy Doxepin, from its parent compound, Doxepin. Understanding this specific metabolic pathway is paramount for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies, as it provides crucial insights into potential drug-drug interactions, patient-specific metabolic variations, and the overall disposition of Doxepin in the human body.

The Scientific Imperative: Why Study this compound Formation?

The hydroxylation of (E)-Doxepin is not merely an academic exercise; it is a critical step in characterizing the drug's safety and efficacy profile. The formation of this compound, mediated by CYP2D6, has several important implications:

-

Pharmacological Activity: While the parent drug, Doxepin, is pharmacologically active, its metabolites can also exhibit therapeutic or adverse effects. Characterizing the formation and clearance of this compound is essential for a complete understanding of the drug's overall pharmacological profile.

-

Drug-Drug Interactions: CYP2D6 is a highly polymorphic enzyme and is responsible for the metabolism of a significant number of clinically used drugs. Co-administration of Doxepin with other drugs that are also substrates, inhibitors, or inducers of CYP2D6 can lead to significant alterations in plasma concentrations of both Doxepin and the co-administered drug, potentially leading to adverse events or therapeutic failure.[1][2]

-

Pharmacogenomics: Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, resulting in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[3] Studying the in vitro formation of this compound in systems with known CYP2D6 genotypes can help predict in vivo pharmacokinetic variability and inform personalized medicine approaches.

-

Regulatory Submissions: A thorough understanding of a drug's metabolic pathways is a key requirement for regulatory agencies worldwide. In vitro metabolism data, such as the characterization of the formation of this compound, forms a critical part of the data package for investigational new drug (IND) applications and new drug applications (NDAs).

Core Principles of In Vitro Doxepin Metabolism Studies

The investigation of Doxepin metabolism in a controlled laboratory setting relies on the use of well-characterized in vitro systems that recapitulate the enzymatic environment of the human liver, the primary site of drug metabolism. The two most commonly employed systems for studying Phase I metabolism, such as hydroxylation, are:

-

Human Liver Microsomes (HLMs): These are subcellular fractions derived from the endoplasmic reticulum of human hepatocytes and are a rich source of cytochrome P450 enzymes.[4][5][6][7] HLMs are a cost-effective and high-throughput tool for assessing metabolic stability, identifying metabolites, and characterizing enzyme kinetics.

-

Recombinant Human CYP Enzymes: These are individual CYP enzymes, such as CYP2D6, expressed in a heterologous system (e.g., insect cells or bacteria). Using recombinant enzymes allows for the definitive identification of the specific CYP isoform responsible for a particular metabolic reaction.

The fundamental principle of these in vitro assays is to incubate the parent drug, Doxepin, with the chosen enzyme system in the presence of a necessary cofactor, typically NADPH, which provides the reducing equivalents for the CYP450 catalytic cycle. The reaction is then stopped, and the resulting mixture is analyzed to identify and quantify the metabolites formed.

Experimental Workflow for Characterizing this compound Formation

The following diagram illustrates a typical experimental workflow for investigating the in vitro metabolism of Doxepin to this compound.

Caption: A generalized workflow for in vitro metabolism studies.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting in vitro experiments to characterize the formation of this compound from Doxepin.

Protocol 1: Metabolism of Doxepin in Human Liver Microsomes (HLMs)

Objective: To determine the formation of this compound from Doxepin in a mixed-enzyme system representative of the human liver.

Materials:

-

Doxepin hydrochloride (analytical standard)

-

This compound (analytical standard, if available)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well incubation plates

-

Centrifuge capable of holding 96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Doxepin (e.g., 10 mM in DMSO).

-

Prepare a working solution of Doxepin by diluting the stock solution in the incubation buffer to the desired starting concentration (e.g., 100 µM).

-

Prepare the NADPH regenerating system or a stock solution of NADPH (e.g., 20 mM in buffer).

-

Thaw the HLMs on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium Phosphate Buffer (to make up the final volume)

-

Doxepin working solution (final concentration, e.g., 1-10 µM)

-

Diluted HLMs

-

-

Include control wells:

-

Negative Control (No NADPH): Replace the NADPH solution with buffer to assess for non-enzymatic degradation.

-

Negative Control (Heat-inactivated HLMs): Use HLMs that have been heat-inactivated (e.g., 95°C for 10 minutes) to confirm that the metabolism is enzyme-mediated.

-

Positive Control: Incubate a known CYP2D6 substrate (e.g., dextromethorphan) with HLMs and NADPH to confirm enzyme activity.

-

-

-

Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH solution to each well.

-

Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 3000 x g) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Protocol 2: Reaction Phenotyping with Recombinant Human CYP2D6

Objective: To definitively confirm that CYP2D6 is the enzyme responsible for the formation of this compound.

Materials:

-

As in Protocol 1, but replace HLMs with recombinant human CYP2D6 expressed in a suitable system (e.g., baculovirus-infected insect cell microsomes).

-

Control microsomes (from the same expression system but lacking the CYP2D6 enzyme).

Procedure:

-

Preparation of Reagents:

-

Prepare reagents as described in Protocol 1.

-

Dilute the recombinant CYP2D6 and control microsomes to the desired concentration (e.g., 10-50 pmol/mL) in potassium phosphate buffer.

-

-

Incubation Setup:

-

In a 96-well plate, set up incubations with:

-

Recombinant CYP2D6

-

Control microsomes

-

-

Include Doxepin and NADPH in each incubation.

-

Set up negative controls as in Protocol 1.

-

-

Initiation, Incubation, and Termination:

-

Follow the same procedure as in Protocol 1.

-

-

Data Analysis:

-

Compare the formation of this compound in the incubations with recombinant CYP2D6 to the incubations with control microsomes. Significant formation of the metabolite only in the presence of active CYP2D6 confirms its role in the metabolic pathway.

-

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[8][9][10][11][12]

Key LC-MS/MS Parameters for Doxepin and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxepin | 280.2 | 107.1 | To be optimized |

| This compound | 296.2 | To be determined | To be optimized |

| Internal Standard | Compound-specific | Compound-specific | To be optimized |

Note: The precursor ion for this compound is calculated by adding the mass of an oxygen atom (16 Da) to the mass of Doxepin. The product ion and collision energy will need to be empirically determined by infusing a standard of this compound into the mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable starting point for the separation of Doxepin and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

-

Injection Volume: Typically 5-10 µL.

Method Validation:

A robust LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.

Data Interpretation and Kinetic Analysis

The data obtained from the in vitro metabolism experiments can be used to determine key kinetic parameters that describe the efficiency of the metabolic reaction.

Metabolic Pathway of Doxepin Hydroxylation:

Caption: The enzymatic conversion of (E)-Doxepin to this compound.

By measuring the rate of formation of this compound at various concentrations of Doxepin, Michaelis-Menten kinetics can be applied to determine the following parameters:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. For the hydroxylation of E-doxepin by CYP2D6, the Km is in the range of 5-8 µM.[13]

-

Vmax (maximum velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

-

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of an enzyme for a particular substrate, calculated as Vmax / Km.

Conclusion: A Foundation for Preclinical and Clinical Success

The in vitro investigation of the metabolism of Doxepin to this compound is a critical component of a comprehensive drug development program. By employing the methodologies outlined in this guide, researchers can gain a deep understanding of the enzymatic processes governing the disposition of this important therapeutic agent. This knowledge is not only fundamental to meeting regulatory expectations but also provides a rational basis for predicting and interpreting clinical outcomes, ultimately contributing to the safer and more effective use of Doxepin in patients. The self-validating nature of the described protocols, including the use of appropriate positive and negative controls, ensures the scientific integrity and trustworthiness of the generated data, forming a solid foundation for subsequent in vivo and clinical investigations.

References

-

Haritos, V. S., Ghabrial, H., Ahokas, J. T., & Ching, M. S. (2000). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. Pharmacogenetics, 10(7), 591–603. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Drug Metabolism Reviews, 33(2), 133–187. [Link]

-

Al-Huniti, M. H., & Li, J. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1999, pp. 229–243). Humana Press. [Link]

-

Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Medicine (Vol. 59, pp. 135–152). Humana Press. [Link]

-

BioPharma Services Inc. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved January 15, 2026, from [Link]

-

Mei, H., & Rozman, K. K. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.19. [Link]

-

Wickremasinghe, C. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved January 15, 2026, from [Link]

-

Ziegler, V. E., Biggs, J. T., Wylie, L. T., Rosen, S. H., Hawf, D. J., & Coryell, W. H. (1978). Doxepin kinetics. Clinical pharmacology and therapeutics, 23(5), 573–579. [Link]

-

Cheméo. (n.d.). Doxepin (CAS 1668-19-5). Retrieved January 15, 2026, from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 15, 2026, from [Link]

-

Springer Nature. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved January 15, 2026, from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial [Video]. [Link]

-

Szewczuk-Bogusławska, M., Kiejna, A., Beszłej, J. A., Orzechowska-Juzwenko, K., & Milejski, P. (2004). Doxepin inhibits CYP2D6 activity in vivo. Polish journal of pharmacology, 56(4), 489–492. [Link]

-

Szewczuk-Bogusławska, M., Kiejna, A., Beszłej, J. A., Orzechowska-Juzwenko, K., & Milejski, P. (2004). Doxepin inhibits CYP2D6 activity in vivo. Polish journal of pharmacology, 56(4), 489–492. [Link]

-

PharmGKB. (n.d.). Doxepin Pathway, Pharmacokinetics. Retrieved January 15, 2026, from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved January 15, 2026, from [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved January 15, 2026, from [Link]

-

Shrestha, H. (2022, June 3). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. [Link]

-

Graphviz. (n.d.). User Guide. Retrieved January 15, 2026, from [Link]

-

Embil, K., & Torosian, G. (1981). Solubility and Ionization Characteristics of Doxepin and Desmethyldoxepin. Journal of Pharmaceutical Sciences, 70(11), 1294–1296. [Link]

-

Logoyda, L. S., Kondratova, Y. A., & Korobko, D. B. (2020). Research of technological and physico-chemical properties of doxepin hydrochloride. Asian Journal of Pharmaceutics, 14(2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Doxepin inhibits CYP2D6 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. dls.com [dls.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological activity of (E)-2-Hydroxy Doxepin

An In-Depth Technical Guide to the Pharmacological Activity of (E)-2-Hydroxy Doxepin

Abstract: Doxepin, a tricyclic antidepressant and hypnotic agent, is administered as a racemic mixture of (E) and (Z) isomers. Its complex in vivo activity is dictated not only by the parent isomers but also by a suite of pharmacologically active metabolites. This guide provides a comprehensive technical overview of this compound, a principal metabolite formed through a stereoselective metabolic pathway. We will delineate its formation via cytochrome P450 2D6 (CYP2D6), explore its anticipated pharmacological profile based on current evidence and data from analogous compounds, and discuss its clinical relevance, particularly in the context of pharmacogenomics. Crucially, this paper highlights the current knowledge gap regarding specific quantitative receptor binding and functional data for this metabolite, a gap largely attributable to the lack of an authentic analytical standard. To empower researchers to bridge this gap, we provide detailed, field-proven protocols for the in vitro characterization of such metabolites, complete with workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of doxepin and its metabolic products.

The Stereochemical Complexity of Doxepin

Doxepin is a dibenzoxepin derivative marketed as a mixture of geometric isomers: approximately 85% (E)-doxepin and 15% (Z)-doxepin.[1] This isomeric ratio is critical to its overall pharmacological profile. The two isomers possess distinct activities; the (E)-isomer is a more potent inhibitor of norepinephrine reuptake, whereas the (Z)-isomer exhibits greater sedative properties and a significantly higher affinity for the histamine H1 receptor (H1R).[1][2] The parent compound, as a whole, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) at higher doses (75-300mg) and displays potent antagonism at histamine (H1, H2), serotonin (5-HT2A, 5-HT2C), α1-adrenergic, and muscarinic acetylcholine receptors.[1][3][4] At low doses (3-6mg), its high-affinity H1 receptor antagonism is the predominant mechanism, making it an effective treatment for insomnia.[4] A complete understanding of doxepin's action necessitates a thorough characterization of its primary metabolites, which contribute significantly to its therapeutic and adverse effect profile.

Metabolic Formation of this compound

The primary metabolic pathways for doxepin are N-demethylation to nordoxepin (desmethyldoxepin) and aromatic hydroxylation.[5][6] The formation of this compound is a highly stereospecific process, exclusively involving the (E)-isomer of the parent drug.

Key Enzyme: Cytochrome P450 2D6 (CYP2D6) is the sole enzyme responsible for the hydroxylation of (E)-doxepin and its downstream metabolite, (E)-N-desmethyldoxepin.[7] In vitro studies using human liver microsomes and recombinant CYP2D6 have confirmed that this hydroxylation occurs with high affinity, whereas no hydroxylation of the (Z)-isomers is observed.[7] This stereoselective metabolism means that the formation of 2-hydroxy metabolites is entirely dependent on the presence of the (E)-isomer and functional CYP2D6 enzyme activity.

The metabolic cascade is visualized in the diagram below.

Caption: Metabolic pathway of (E)-Doxepin.

Pharmacological Activity Profile

The Critical Knowledge Gap: A Lack of Quantitative Data

A comprehensive review of the scientific literature reveals a significant gap: there is no published quantitative data detailing the binding affinities (Ki) or functional potencies (IC50) of this compound at key neuroreceptors and transporters. This is primarily because authentic, purified analytical standards for hydroxylated doxepin metabolites are not commercially available.[8] Consequently, researchers must generate these metabolites in situ through microsomal incubations for qualitative or semi-quantitative analysis.[8]

Inferred Activity Based on Analogous Compounds

Despite the absence of direct data, a strong inference of pharmacological activity can be drawn from studies on the hydroxylated metabolites of other structurally similar tricyclic antidepressants. Research has shown that hydroxylated metabolites of imipramine, desipramine, and nortriptyline retain significant potency, inhibiting the reuptake of norepinephrine and serotonin to a similar extent as their respective parent compounds.[9] These findings suggest that the addition of a hydroxyl group to the tricyclic ring system does not abolish, and may only moderately reduce, interaction with monoamine transporters.

Therefore, it is highly probable that This compound is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET) . It is also expected to retain some, albeit likely reduced, antagonist activity at H1, muscarinic, and adrenergic receptors.

Summary of Pharmacological Profile

The following table summarizes the known receptor profile of Doxepin and its primary active metabolite, Nordoxepin, and presents the inferred profile for this compound. This serves to contextualize the metabolite's likely contribution to the overall pharmacology of doxepin treatment.

| Target | Doxepin (mixture) Ki (nM) | Nordoxepin Ki (nM) | This compound Ki (nM) |

| SERT | 36 | 200 | Potent (Inferred)[9] |

| NET | 16 | 28 | Potent (Inferred)[9] |

| Histamine H1 | 0.25 | 11 | Active (Inferred)[2][10] |

| Muscarinic M1 | 24 | 120 | Active (Inferred)[2][10] |

| α1-Adrenergic | 14 | 59 | Active (Inferred)[2][10] |

| (Note: Ki values for Doxepin and Nordoxepin are representative values from the literature; actual values may vary between studies. Data for this compound is inferred and not based on direct experimental measurement.) |

Pharmacokinetics and Clinical Relevance

This compound and its N-desmethylated counterpart have been identified in the urine of patients treated with doxepin.[11] The formation of this metabolite is clinically significant for several reasons:

-

Impact of CYP2D6 Polymorphisms: The formation of this compound is entirely dependent on CYP2D6.[7] Patients who are "poor metabolizers" due to genetic polymorphisms in the CYP2D6 gene will have a significantly reduced capacity to form this metabolite. This leads to a shunting of doxepin metabolism towards the N-demethylation pathway and can result in altered plasma concentrations of the parent drug and nordoxepin, potentially increasing the risk of adverse effects. Conversely, "ultrarapid metabolizers" may clear the (E)-isomer more quickly, affecting the overall balance of active moieties.

-

Contribution to Drug Activity: As an active metabolite, this compound contributes to the net therapeutic and adverse effects of doxepin administration.[5][6][12] While presumed to be less potent than the parent drug, its presence in steady-state concentrations means it is part of the mixture of active compounds interacting with targets in the central nervous system.

-

Stereoselective Kinetics: The efficient hydroxylation of the (E)-isomers by CYP2D6 is a key factor in the observed in vivo enrichment of (Z)-N-desmethyldoxepin relative to its (E)-counterpart, which is notable given the 85:15 E:Z ratio of the administered drug.[7]

Methodologies for In Vitro Characterization

To address the existing data gap, robust in vitro pharmacological profiling is required. The following section provides validated, step-by-step protocols for key experiments essential for characterizing the activity of a metabolite like this compound.

Protocol: In Vitro Metabolism and Metabolite Generation

This protocol describes how to generate this compound from its parent compound using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.

Caption: Workflow for in vitro metabolite generation.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 100 mM phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5-1.0 mg/mL), and (E)-Doxepin (substrate, e.g., 1-10 µM).

-

Cofactor Preparation: Separately, prepare an NADPH-regenerating system solution containing glucose-6-phosphate (G6P), G6P-dehydrogenase (G6PDH), and β-NADP+ in phosphate buffer.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the reaction mixture. The final volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes) to assess the time course of metabolite formation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 min) at 4°C.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and formed metabolites.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Caption: Workflow for radioligand binding assay.

Methodology:

-

Assay Setup: In a 96-well plate, add assay buffer, a source of the target receptor (e.g., cell membranes from a cell line stably expressing the human serotonin transporter), a fixed concentration of a suitable radioligand (e.g., [3H]-Citalopram, at a concentration near its Kd), and a range of concentrations of the test compound (the generated this compound).

-

Control Wells: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-labeled potent ligand for the target).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (binding affinity constant) using the Cheng-Prusoff equation.[13]

Future Research Directions

The definitive characterization of this compound's pharmacology is a critical unmet need in the field of psychopharmacology. The foremost priority is the chemical synthesis and purification of an authentic analytical standard for this compound and its N-desmethylated form. Availability of such a standard would enable:

-

Quantitative Pharmacological Profiling: Direct determination of Ki and IC50 values at a full panel of CNS receptors and transporters.

-

Accurate Pharmacokinetic Studies: Development of validated quantitative assays for its measurement in human plasma and CSF, allowing for precise pharmacokinetic modeling.

-

Pharmacodynamic Correlation: Investigation into the correlation between plasma concentrations of this metabolite and clinical outcomes, including both therapeutic response and adverse effects, in patients stratified by CYP2D6 genotype.

Conclusion

This compound is a major, stereospecifically formed metabolite of doxepin with significant, albeit incompletely characterized, pharmacological activity. Its formation is entirely dependent on CYP2D6, making it a key player in the pharmacogenomic variability of doxepin treatment. While direct quantitative data on its receptor interaction profile is currently absent, evidence from related compounds strongly suggests it contributes to the overall SERT and NET inhibition of doxepin therapy. The protocols detailed herein provide a clear methodological framework for future research to definitively elucidate its pharmacological signature. Such research is imperative for advancing our understanding of doxepin's complex mechanism of action and for optimizing its use in clinical practice through personalized medicine approaches.

References

-

Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Biological Psychiatry, 14(4), 601–613. Link

-

Haring, C., Humpel, C., Auer, B., Saria, A., Barnas, C., & Fleischhacker, W. W. (1997). Doxepin and its metabolites in plasma and cerebrospinal fluid in depressed patients. Psychopharmacology, 131(1), 19–22. Link

-

Ghabrial, H., Prakash, C., Vohra, J., & Ching, M. S. (1992). Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 815–821. Link

-

Jain, D., Shrivastava, A., & Singh, S. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 108-116. Link

-

Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and Molecular Neurobiology, 19(3), 373–390. Link

-

Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of Tricyclic Antidepressants. Cellular and Molecular Neurobiology, 19(3), 373-390. Link

-

Preprints.org. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Link

-

Preprints.org. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Link

-

Garg, V., Singh, S., Kumar, R., & Jain, D. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(1), 78-85. Link

-

Young, R. C., Alexopoulos, G. S., Shamoian, C. A., Dhar, A. K., & Kutt, H. (1990). Hydroxylated metabolites of antidepressants. Psychopharmacology bulletin, 27(4), 521–532. Link

-

ClinPGx. (n.d.). Doxepin Pathway, Pharmacokinetics. PharmGKB. Link

-

Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. Link

-

Wikipedia. (n.d.). Amitriptyline. Link

-

ResearchGate. (n.d.). Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chromatography-mass spectrometry. Link

-

Haritos, V. S., Ghabrial, H., Ahokas, J. T., & Ching, M. S. (2000). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. Pharmacogenetics, 10(7), 651–662. Link

-

Bhutta, B. S., & Siddiqui, M. (2024). Doxepin. In StatPearls. StatPearls Publishing. Link

-

Human Metabolome Database. (2012). Showing metabocard for Doxepin (HMDB0015273). Link

-

Dr.Oracle. (2026). What is the mechanism of action (MOA) of Doxepin? Link

-

Wang, Z., Cheng, H., & Han, X. (2019). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature structural & molecular biology, 26(6), 511–519. Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. preprints.org [preprints.org]

- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

(E)-2-Hydroxy Doxepin: A Technical Guide to the Stereoselective Metabolism and Bioanalysis of a Primary Doxepin Metabolite

Abstract

Doxepin, a tricyclic antidepressant (TCA) with a well-established clinical profile for treating major depression, anxiety, and insomnia, undergoes extensive hepatic biotransformation leading to the formation of several pharmacologically active and inactive metabolites[1][2][3]. Understanding the metabolic fate of doxepin is paramount for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides a comprehensive examination of (E)-2-Hydroxy Doxepin, a significant primary metabolite. We will explore the stereoselective nature of doxepin metabolism, the enzymatic pathways responsible for the formation of this specific hydroxylated metabolite, its potential contribution to the overall pharmacological profile, and the state-of-the-art bioanalytical methodologies required for its precise quantification in complex biological matrices. This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the study of tricyclic antidepressants and related metabolic pathways.

Introduction to Doxepin: A Clinically Relevant Dibenzoxepine

Chemical Profile and Clinical Applications

Doxepin hydrochloride is a dibenzoxepine derivative that has been in clinical use for decades[4]. Structurally, it is administered as a mixture of geometric isomers: the (Z) (cis) and (E) (trans) forms, typically in an approximate 15:85 ratio[5][6][7]. This isomeric composition is a critical factor, as the two isomers exhibit differential pharmacological activities. The (E)-isomer is a more potent inhibitor of norepinephrine reuptake, while the (Z)-isomer possesses significantly higher affinity for the histamine H1 receptor, contributing to its sedative effects[5][6].

Clinically, doxepin is utilized across a wide dosage range. At higher doses (e.g., 75-300 mg/day), its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, making it effective for the treatment of major depressive disorder[2][3]. At much lower doses (e.g., 3-6 mg), it acts as a highly selective histamine H1 receptor antagonist, making it a preferred treatment for insomnia characterized by sleep maintenance difficulties[1].

Overview of Tricyclic Antidepressant Pharmacology

TCAs as a class, including doxepin, exert their therapeutic effects by modulating the levels of key neurotransmitters in the synaptic cleft[3]. The primary active metabolite of doxepin, N-desmethyldoxepin (nordoxepin), is also pharmacologically active and contributes significantly to the therapeutic effect, particularly in norepinephrine reuptake inhibition[1][8]. The parent drug and its primary demethylated metabolite are further metabolized through hydroxylation, a key pathway leading to the formation of this compound.

The Metabolic Fate of Doxepin: A Stereoselective Journey

Primary Metabolic Pathways

Doxepin undergoes two principal metabolic transformations in the liver:

-

N-demethylation: The removal of a methyl group from the tertiary amine side chain to form the active metabolite N-desmethyldoxepin.

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring system, primarily at the 2-position, to form 2-hydroxydoxepin.

These metabolites can subsequently undergo glucuronide conjugation to facilitate their elimination from the body[1].

The Pivotal Role of Cytochrome P450 Isoenzymes

The metabolism of doxepin is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.

-

CYP2C19 is the main enzyme responsible for N-demethylation to nordoxepin[1][8].

-

CYP2D6 is the primary enzyme catalyzing the hydroxylation of doxepin[1][2][5]. A crucial aspect of this pathway is its stereospecificity. In vitro studies using human liver microsomes have demonstrated that CYP2D6 exclusively hydroxylates the (E)-isomers of both doxepin and N-desmethyldoxepin. There is no evidence of (Z)-doxepin hydroxylation via this pathway[7].